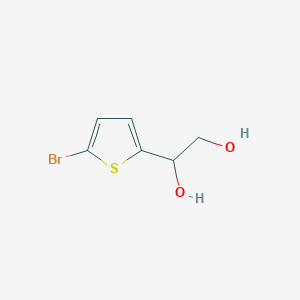
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a synthetic compound with significant potential in various fields of scientific research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride involves several steps. A common approach starts with the preparation of the core structure through a multi-step organic synthesis. Key reactions include:
Nucleophilic Substitution: : Starting with an appropriately substituted benzene ring, a halogenation reaction introduces the halide group necessary for subsequent substitutions.
Amine Introduction: : Cyclopentylamine is introduced to the halogenated benzene via a nucleophilic substitution reaction, forming the cyclopentylamino group.
Ether Formation: : The phenoxy group is introduced through an etherification reaction involving the appropriate alcohol and phenol derivatives.
Hydrochloride Formation: : The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up, involving:
Continuous Flow Synthesis: : This method increases efficiency and control over reaction conditions, reducing the risk of side reactions.
Automated Reaction Monitoring: : Utilization of automated systems for monitoring and adjusting reaction parameters ensures consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially forming ketones or aldehydes.
Reduction: : Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride, targeting the amino or phenoxy groups.
Substitution: : The compound can undergo substitution reactions, where functional groups are replaced under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: : Various nucleophiles or electrophiles under controlled pH and temperature.
Major Products
The products formed depend on the specific reactions and conditions, but can include oxidized or reduced derivatives of the parent compound.
Applications De Recherche Scientifique
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride has a range of applications:
Chemistry: : Used as a precursor for more complex molecules in organic synthesis.
Medicine: : Investigated for its potential as a therapeutic agent in treating certain diseases, though further research is needed.
Industry: : Used in the development of new materials or chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, including:
Receptors: : Potential binding to certain cell receptors, influencing cellular responses.
Enzymes: : Inhibition or activation of specific enzymes, affecting biochemical pathways.
Pathways: : Modulation of signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclopentylamino)-3-(4-methylphenoxy)propan-2-ol hydrochloride
1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
1-(Cyclopentylamino)-3-(4-ethoxyphenoxy)propan-2-ol hydrochloride
Uniqueness
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride stands out due to its specific substituents, which may confer unique pharmacological properties and reactivity, making it a valuable compound for further study.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13(2)18-9-8-17(10-14(18)3)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYCFNOBSWDVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)

![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)
![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)






![2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2940179.png)
![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2940182.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)
